2,4,5-Tricloroquinazolina

Descripción general

Descripción

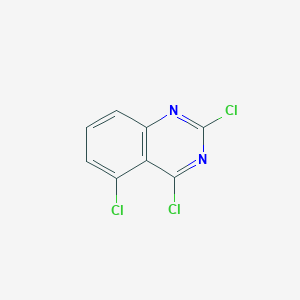

2,4,5-Trichloroquinazoline is an organic compound with the chemical formula C8H3Cl3N2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Aplicaciones Científicas De Investigación

2,4,5-Trichloroquinazoline has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including anticancer and antimicrobial agents.

Materials Science: This compound is used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and sensors.

Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.

Mecanismo De Acción

Mode of Action

It is known that many quinazoline derivatives interact with their targets through various mechanisms, including inhibition of enzyme activity, interference with cell signaling pathways, and disruption of cell division .

Biochemical Pathways

Quinazoline derivatives have been shown to affect various biochemical pathways, including those involved in cell growth, apoptosis, and inflammation .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Quinazoline derivatives have been shown to have various effects at the molecular and cellular level, including inducing apoptosis, inhibiting cell proliferation, and modulating immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including 2,4,5-Trichloroquinazoline. Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common synthetic method for 2,4,5-Trichloroquinazoline involves the condensation of 2-amino-3-benzyl quinazoline with trichlorocyanotriethyl ester. The reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature .

Industrial Production Methods: In industrial settings, the production of 2,4,5-Trichloroquinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,5-Trichloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Hydrazine Hydrate: Used in the reduction of 2,4,5-Trichloroquinazoline to form hydrazinyl derivatives.

Major Products:

2,5-Dichloro-4-hydrazinylquinazoline: Formed by the reaction of 2,4,5-Trichloroquinazoline with hydrazine hydrate.

Comparación Con Compuestos Similares

Quinazoline: The parent compound of 2,4,5-Trichloroquinazoline, known for its diverse biological activities.

Quinoxaline: Another benzodiazine derivative with applications in medicinal chemistry and materials science.

Uniqueness: 2,4,5-Trichloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

2,4,5-Trichloroquinazoline is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential applications in various therapeutic areas, particularly focusing on its anticancer and antileishmanial properties.

Synthesis and Structural Characteristics

2,4,5-Trichloroquinazoline can be synthesized through various chemical reactions involving quinazoline derivatives. The synthetic pathways often utilize chlorination methods to introduce chlorine substituents at the 2, 4, and 5 positions on the quinazoline ring. The presence of these halogens is crucial for enhancing the biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,4,5-trichloroquinazoline and its derivatives. For instance, in a study evaluating various quinazoline compounds against cancer cell lines such as HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and PC3 (prostate cancer), it was found that certain derivatives exhibited significant antiproliferative effects. The compound demonstrated an ability to induce apoptosis in cancer cells by modulating key signaling pathways.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | IC50 (μg/mL) | Cancer Cell Line |

|---|---|---|

| 24b | 2.51 | HepG-2 |

| 24b | 5.80 | MCF-7 |

| 24b | 4.11 | PC3 |

| Thalidomide | 11.26 | HepG-2 |

| Thalidomide | 14.58 | MCF-7 |

| Thalidomide | 16.87 | PC3 |

The study indicated that compound 24b showed a remarkable increase in caspase-8 levels (approximately sevenfold) compared to control groups, suggesting its role in apoptosis induction .

Antileishmanial Activity

In addition to its anticancer properties, 2,4,5-trichloroquinazoline has been investigated for its antileishmanial activity. A series of N2,N4-disubstituted quinazoline derivatives were tested against Leishmania donovani and L. amazonensis. These compounds exhibited effective inhibition with EC50 values in the low micromolar range.

Table 2: Antileishmanial Activity of Quinazoline Derivatives

| Compound | EC50 (nM) | Leishmania Species |

|---|---|---|

| Quinazoline 23 | 150 | L. donovani |

| Quinazoline 12 | <100 | L. amazonensis |

The most potent compound identified was quinazoline derivative 23, which reduced liver parasitemia by approximately 37% in murine models when administered at a dose of 15 mg/kg/day for five consecutive days .

The mechanisms underlying the biological activities of 2,4,5-trichloroquinazoline are multifaceted:

- Apoptosis Induction : The compound enhances caspase activity leading to programmed cell death in cancer cells.

- Inhibition of Folate Metabolism : It has been suggested that quinazolines may interfere with folate metabolism in Leishmania parasites, contributing to their antileishmanial effects .

- PAK4 Inhibition : Some derivatives have been shown to inhibit p21-activated kinase 4 (PAK4), which is involved in cancer cell proliferation and migration .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in both laboratory settings and animal models:

- Cancer Models : In vitro studies demonstrated that quinazoline derivatives could significantly suppress cell proliferation and induce apoptosis across multiple cancer cell lines.

- Leishmaniasis Treatment : In vivo studies indicated that specific quinazoline compounds could effectively reduce parasitemia in infected mice models.

Propiedades

IUPAC Name |

2,4,5-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEAAARUUJGZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627631 | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134517-55-8 | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.